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Abstract

CHK-336 is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of
lactate dehydrogenase A (LDHA). Developed by Chinook Therapeutics (a Novartis Company),
CHK-336 is under investigation for the treatment of primary hyperoxaluria (PH) and other
conditions characterized by oxalate overproduction. By selectively inhibiting the final,
committed step in hepatic oxalate synthesis, CHK-336 presents a promising therapeutic
strategy for all forms of primary hyperoxaluria. This document provides a comprehensive
overview of the preclinical pharmacology of CHK-336, summarizing key in vitro and in vivo
data, and outlining the experimental methodologies employed in its evaluation.

Introduction

Primary hyperoxalurias are a group of rare genetic disorders characterized by the excessive
production of oxalate, leading to recurrent kidney stones, nephrocalcinosis, and progressive
renal failure. The definitive treatments are liver and kidney transplantation. Lactate
dehydrogenase A (LDHA) has been identified as the key enzyme responsible for the
conversion of glyoxylate to oxalate in the liver. Inhibition of LDHA, therefore, offers a direct
mechanism to reduce oxalate production and its pathological consequences. CHK-336 was
designed as a potent and selective inhibitor of LDHA with a liver-targeted distribution to
maximize therapeutic efficacy while minimizing potential systemic side effects.
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Mechanism of Action

CHK-336 is a potent inhibitor of the enzymatic activity of lactate dehydrogenase A (LDHA).[1]
Crystallography studies have revealed that CHK-336 and similar compounds in its series
induce a strong interaction network with key residues (Arg106, Asp195, and Tyr239) within the
LDHA active site.[2] This interaction drives a "slow-off" binding kinetic, contributing to a
prolonged duration of action.[1][3] The primary mechanism of CHK-336 involves the targeted
inhibition of LDHA in the liver, thereby blocking the conversion of glyoxylate to oxalate, the final
common pathway of endogenous oxalate synthesis.
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Figure 1: CHK-336 Mechanism of Action.
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In Vitro Pharmacology

The in vitro activity of CHK-336 was assessed through a series of enzymatic and cell-based
assays to determine its potency, selectivity, and cellular effects.

Data Summary

Target/Syst .
Assay Type Species Parameter Value Reference
em
Enzymatic
LDHA Human IC50 0.2-0.3 nM [1]
Assay
Enzymatic
LDHA Human IC50 <1 nM
Assay
Cell-Based Primary )
Multiple IC50 52-165 nM [1]
Assay Hepatocytes
Primary
Cell-Based IC50 (Lactate
Mouse Mouse ] <100 nM
Assay Production)
Hepatocytes

Experimental Protocols

Enzyme Inhibition Assay (General Protocol): Due to the proprietary nature of the specific assay
conditions used for CHK-336, a generalized protocol for assessing LDH inhibitors is provided
below.

o Reagents and Materials: Recombinant human LDHA, NADH, pyruvate, assay buffer (e.qg.,
phosphate-buffered saline, pH 7.4), CHK-336, and a plate reader capable of measuring
absorbance at 340 nm.

o Assay Procedure:

o Areaction mixture containing LDHA enzyme and varying concentrations of CHK-336 in
assay buffer is pre-incubated in a 96-well plate.

o The reaction is initiated by the addition of a substrate mixture containing NADH and
pyruvate.
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o The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+,
is monitored kinetically over time.

o The rate of reaction is calculated for each concentration of the inhibitor.

o Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme
activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic
equation.

Primary Hepatocyte Assay (General Protocol):

o Cell Culture: Primary hepatocytes are isolated from the desired species and cultured in
appropriate media.

o Treatment: Cells are treated with a range of concentrations of CHK-336 for a specified
period.

o Lactate/Oxalate Measurement:

o For lactate production, cell culture supernatants are collected, and lactate concentration is
measured using a commercially available lactate assay kit.

o For oxalate production, cells can be incubated with a precursor like glycolate, and the
amount of oxalate secreted into the medium is quantified using methods such as liquid
chromatography-mass spectrometry (LC-MS).

o Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of lactate
or oxalate production against the log concentration of CHK-336.

Experimental Workflow Diagram
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Figure 2: In Vitro Experimental Workflow.

In Vivo Pharmacology & Pharmacokinetics

The in vivo preclinical evaluation of CHK-336 was conducted in multiple species, including
mice, rats, and monkeys, to assess its pharmacokinetic profile and efficacy in models of
primary hyperoxaluria.

Pharmacokinetics

CHK-336 was engineered for liver-targeted distribution, which is achieved through uptake by
organic anion transporting polypeptides (OATPs).[4] This results in a favorable pharmacokinetic
profile with high concentrations in the liver and lower systemic exposure.[5]

Preclinical Pharmacokinetic Parameters (Qualitative Summary):

Species Key Findings Reference

] Favorable liver-distribution
Mice, Rats, Monkeys ) [4]
profile.

Hepatic concentration >10 uM
Rats at 4 hours post 10 mg/kg oral

dose.
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Human Pharmacokinetic Parameters (Phase 1, Healthy Volunteers):

Parameter Value Condition Reference
Tmax ~6 hours Fasted

Tmax ~2 hours High-Fat Meal

Terminal Half-life PP N/A

(t1/2)

32% decrease in
AUCO0-72h, 55% N/A

decrease in Cmax

Effect of High-Fat
Meal

In Vivo Efficacy

The efficacy of CHK-336 was evaluated in genetic mouse models of primary hyperoxaluria type
1 (Agxt knockout) and type 2 (Grhpr knockout).

Efficacy Study Summary:

Animal Model Dosing Regimen Key Findings Reference

Robust and dose-
PH1 Mouse Model
(Agxt knockout)

] dependent reductions
Once-daily, oral o [4]
in urinary oxalate to

the normal range.

PH2 Mouse Model 25 mg/kg, once-daily, Significant reduction

[1]

(Grhpr knockout)

oral for 7 days

in urinary oxalate.

Rat
Pharmacodynamic
Model

N/A

Dose-dependent
inhibition of 13C2-
glycolate to 13C2-

oxalate conversion.

[4]

Experimental Protocols

Animal Models (General Description):
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e PH1 Model: Alanine-glyoxylate aminotransferase (Agxt) knockout mice were used. These
mice lack the enzyme responsible for detoxifying glyoxylate in the peroxisomes, leading to its
buildup and conversion to oxalate.

o PH2 Model: Glyoxylate reductase/hydroxypyruvate reductase (Grhpr) knockout mice were
utilized. These mice have a deficiency in the enzyme that converts glyoxylate to glycolate,
also resulting in increased glyoxylate and subsequent oxalate production.

In Vivo Efficacy Study (General Protocol):
e Animal Acclimation: Mice are acclimated to the housing conditions and diet.

e Dosing: CHK-336 is formulated in a suitable vehicle and administered orally once daily at
various dose levels. A vehicle control group is included.

» Urine Collection: Urine is collected over a 24-hour period at baseline and at specified time
points during the treatment period.

» Oxalate Measurement: Urinary oxalate concentrations are determined using a validated
method, such as an enzymatic assay or LC-MS.

» Data Analysis: The change in urinary oxalate excretion from baseline and in comparison to
the vehicle control group is calculated to determine the efficacy of CHK-336.

In Vivo Experimental Workflow Diagram
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Figure 3: In Vivo Experimental Workflow.

Summary and Conclusion

The preclinical data for CHK-336 strongly support its development as a therapeutic agent for
primary hyperoxaluria. It is a highly potent inhibitor of LDHA with a mechanism of action that
directly targets the final step in hepatic oxalate production. The liver-targeted distribution of
CHK-336 is a key feature, designed to maximize efficacy at the site of action while minimizing
potential off-target effects. In vivo studies in relevant animal models of PH1 and PH2 have
demonstrated a robust, dose-dependent reduction in urinary oxalate, a key biomarker of
disease activity. These promising preclinical findings have paved the way for clinical
investigation. A Phase 1 clinical trial in healthy volunteers was initiated in April 2022 to evaluate
the safety, tolerability, and pharmacokinetics of CHK-336.[2] The trial was paused in April 2023
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following a serious adverse event.[2] Further clinical development will be guided by the
outcomes of these and future studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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